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Compound of Interest

Compound Name: 2'-F-Bz-dC Phosphoramidite

Cat. No.: B181405 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2'-Fluoro-N4-benzoyl-2'-deoxycytidine phosphoramidite, commonly referred to as 2'-F-Bz-dC
phosphoramidite, is a critical building block in the chemical synthesis of modified

oligonucleotides. Its unique properties, conferred by the fluorine substitution at the 2' position of

the ribose sugar, make it an invaluable tool for the development of therapeutic and diagnostic

oligonucleotides, including antisense oligonucleotides, siRNAs, and aptamers. The 2'-fluoro

modification enhances the nuclease resistance and binding affinity of oligonucleotides to their

target RNA, thereby improving their stability and efficacy in biological systems. This technical

guide provides a comprehensive overview of 2'-F-Bz-dC phosphoramidite, including its

chemical properties, synthesis, and application in solid-phase oligonucleotide synthesis.

Core Properties of 2'-F-Bz-dC Phosphoramidite
2'-F-Bz-dC phosphoramidite is a white to light yellow solid that is soluble in anhydrous

acetonitrile, the standard solvent used in oligonucleotide synthesis.[1] Key quantitative data for

this phosphoramidite are summarized in the table below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b181405?utm_src=pdf-interest
https://www.benchchem.com/product/b181405?utm_src=pdf-body
https://www.benchchem.com/product/b181405?utm_src=pdf-body
https://www.benchchem.com/product/b181405?utm_src=pdf-body
https://www.benchchem.com/product/b181405?utm_src=pdf-body
https://www.benchchem.com/product/b181405?utm_src=pdf-body
https://www.researchgate.net/publication/8429324_Solution_Stability_and_Degradation_Pathway_of_Deoxyribonucleoside_Phosphoramidites_in_Acetonitrile
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b181405?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value

Chemical Formula C46H51FN5O8P

Molecular Weight 851.9 g/mol [2]

CAS Number 161442-19-9

Appearance White to light yellow solid

Purity >98% (HPLC)

Solubility Soluble in anhydrous acetonitrile

Coupling Efficiency >99%[3]

Storage Conditions
Store at -20°C under an inert atmosphere (e.g.,

argon or nitrogen)[4]

Synthesis of 2'-F-Bz-dC Phosphoramidite
The synthesis of 2'-F-Bz-dC phosphoramidite is a multi-step process that begins with a

suitably protected 2'-deoxy-2'-fluorocytidine nucleoside. The following diagram and protocol

outline the key steps in its preparation.
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Synthesis of 2'-F-Bz-dC Phosphoramidite

2'-Deoxy-2'-fluorocytidine

N4-Benzoyl-2'-deoxy-2'-fluorocytidine

Benzoylation
(Benzoyl Chloride)

5'-O-DMT-N4-benzoyl-2'-deoxy-2'-fluorocytidine

5'-O-Tritylation
(DMT-Cl)

2'-F-Bz-dC Phosphoramidite

3'-O-Phosphitylation
(2-Cyanoethyl N,N-diisopropylchlorophosphoramidite)

Click to download full resolution via product page

Caption: Chemical synthesis pathway of 2'-F-Bz-dC Phosphoramidite.
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Experimental Protocol: Synthesis of 2'-F-Bz-dC
Phosphoramidite
This protocol provides a general overview of the synthesis. Specific reaction conditions,

including solvent volumes, reagent equivalents, and reaction times, should be optimized based

on laboratory-specific conditions and scale.

1. N4-Benzoylation of 2'-Deoxy-2'-fluorocytidine:

Objective: To protect the exocyclic amine of the cytosine base with a benzoyl group.

Procedure:

Dissolve 2'-deoxy-2'-fluorocytidine in a suitable solvent such as pyridine.

Cool the solution in an ice bath.

Slowly add benzoyl chloride to the reaction mixture.

Allow the reaction to warm to room temperature and stir until completion, monitoring by

thin-layer chromatography (TLC).

Quench the reaction with methanol and remove the solvent under reduced pressure.

Purify the resulting N4-benzoyl-2'-deoxy-2'-fluorocytidine by silica gel chromatography.

2. 5'-O-Dimethoxytritylation:

Objective: To protect the 5'-hydroxyl group with a dimethoxytrityl (DMT) group, which is

essential for solid-phase synthesis.

Procedure:

Co-evaporate the N4-benzoyl-2'-deoxy-2'-fluorocytidine with anhydrous pyridine to remove

residual water.

Dissolve the dried nucleoside in anhydrous pyridine.
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Add 4,4'-dimethoxytrityl chloride (DMT-Cl) to the solution.

Stir the reaction at room temperature until complete, as monitored by TLC.

Quench the reaction with methanol and remove the solvent.

Purify the 5'-O-DMT-N4-benzoyl-2'-deoxy-2'-fluorocytidine by silica gel chromatography.

3. 3'-O-Phosphitylation:

Objective: To introduce the reactive phosphoramidite moiety at the 3'-hydroxyl group.

Procedure:

Dry the 5'-O-DMT protected nucleoside under high vacuum.

Dissolve the dried compound in anhydrous dichloromethane under an inert atmosphere.

Add N,N-diisopropylethylamine (DIPEA) followed by the slow addition of 2-cyanoethyl

N,N-diisopropylchlorophosphoramidite.[5]

Stir the reaction at room temperature. Monitor the reaction progress by TLC or 31P NMR.

[5]

Once the reaction is complete, dilute the mixture with dichloromethane and wash with a

saturated aqueous solution of sodium bicarbonate.[5]

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the final 2'-F-Bz-dC phosphoramidite by precipitation from a suitable solvent

system (e.g., dichloromethane/hexane) to yield a fine white powder.

Solid-Phase Oligonucleotide Synthesis with 2'-F-Bz-
dC Phosphoramidite
2'-F-Bz-dC phosphoramidite is incorporated into oligonucleotides using an automated solid-

phase synthesizer following the standard phosphoramidite chemistry cycle. The workflow for a
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single coupling cycle is depicted below.

Oligonucleotide Synthesis Cycle

1. Detritylation
(Removal of 5'-DMT group)

2. Coupling
(Addition of 2'-F-Bz-dC Phosphoramidite)

3. Capping
(Acetylation of unreacted 5'-OH groups)

4. Oxidation
(Conversion of phosphite to phosphate)

Next Cycle

Click to download full resolution via product page

Caption: Standard workflow for solid-phase oligonucleotide synthesis.

Experimental Protocol: Incorporation of 2'-F-Bz-dC
Phosphoramidite
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This protocol outlines the steps for a single coupling cycle on an automated DNA/RNA

synthesizer.

Reagents:

2'-F-Bz-dC Phosphoramidite solution (e.g., 0.1 M in anhydrous acetonitrile)[6]

Activator solution (e.g., 0.45 M Tetrazole or 0.25 M DCI in anhydrous acetonitrile)

Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)

Capping solutions (Cap A: acetic anhydride/lutidine/THF; Cap B: N-methylimidazole/THF)

Oxidizing solution (e.g., iodine in THF/water/pyridine)

Anhydrous acetonitrile for washing

Procedure (Automated Synthesizer Cycle):

Detritylation: The solid support-bound oligonucleotide is treated with the deblocking

solution to remove the 5'-DMT protecting group, exposing a free 5'-hydroxyl group. The

column is then washed with anhydrous acetonitrile.

Coupling: The 2'-F-Bz-dC phosphoramidite solution and the activator solution are

simultaneously delivered to the synthesis column. A longer coupling time of 3-5 minutes is

generally recommended for 2'-fluoro phosphoramidites to ensure high coupling efficiency.

[5]

Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions to

prevent the formation of deletion mutants in subsequent cycles. The column is then

washed with anhydrous acetonitrile.

Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable

phosphate triester using the oxidizing solution. The column is then washed with anhydrous

acetonitrile.

This cycle is repeated for each subsequent nucleotide to be added to the growing

oligonucleotide chain.
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Cleavage, Deprotection, and Purification
After the desired sequence has been synthesized, the oligonucleotide is cleaved from the solid

support, and all protecting groups (benzoyl from the cytosine base, cyanoethyl from the

phosphate backbone, and DMT from the 5'-terminus) are removed.

Cleavage and Base Deprotection: Treatment with concentrated ammonium hydroxide or a

mixture of ammonium hydroxide and methylamine (AMA) is typically used. For 2'-fluoro

modified oligonucleotides, deprotection with AMA at room temperature for 2 hours is often

recommended to avoid any potential side reactions.

Purification: The crude oligonucleotide is purified using methods such as reverse-phase

high-performance liquid chromatography (RP-HPLC), ion-exchange HPLC (IEX-HPLC), or

polyacrylamide gel electrophoresis (PAGE), depending on the length and purity requirements

of the final product.

Conclusion
2'-F-Bz-dC phosphoramidite is a cornerstone of modern therapeutic oligonucleotide

development. Its incorporation into synthetic oligonucleotides imparts desirable properties,

including enhanced stability and binding affinity. The well-established protocols for its synthesis

and use in automated solid-phase synthesis make it an accessible and reliable reagent for

researchers and drug developers. Careful adherence to anhydrous conditions and optimized

reaction times are crucial for achieving high-yield and high-purity synthesis of 2'-fluoro modified

oligonucleotides.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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